molecular formula C21H10Cl6N2 B4792724 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No. B4792724
M. Wt: 503.0 g/mol
InChI Key: NBDNQHFMDXFABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole, also known as DDT, is a synthetic pesticide that was widely used for agricultural and public health purposes in the mid-20th century. DDT was first synthesized in 1874, but its insecticidal properties were not discovered until 1939. DDT was initially hailed as a miracle chemical that could eradicate insect-borne diseases like malaria and typhus. However, concerns about its environmental and health impacts led to its ban in many countries in the 1970s.

Mechanism of Action

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole acts by binding to the sodium channels in the nervous system of insects, disrupting their normal function and causing paralysis and death. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is also believed to have an effect on the calcium channels in the muscles of insects, further contributing to their paralysis.
Biochemical and physiological effects:
4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has been shown to have a wide range of effects on non-target organisms, including birds, fish, and mammals. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can cause reproductive and developmental abnormalities, immune system suppression, and endocrine disruption in these organisms. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has also been linked to cancer and other health problems in humans.

Advantages and Limitations for Lab Experiments

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a highly effective insecticide that has been widely used for laboratory experiments. Its low cost and availability make it a popular choice for researchers studying insect physiology and behavior. However, its toxicity and persistence in the environment make it difficult to use in experiments involving non-target organisms or in field studies.

Future Directions

There are several areas of research that are currently being pursued related to 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole. These include:
1. Developing alternative insecticides that are less toxic and persistent in the environment.
2. Studying the mechanisms of insecticide resistance in mosquitoes and other pests to improve the effectiveness of insecticide use.
3. Investigating the long-term effects of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole exposure on human health and the environment.
4. Developing new methods for monitoring and controlling insect populations that minimize the use of chemical insecticides.
5. Exploring the potential of biological control methods, such as the use of natural predators or genetically modified insects, to control insect populations.
In conclusion, 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic pesticide that has been widely used for agricultural and public health purposes. While it is highly effective against a wide range of insects, concerns about its environmental and health impacts have led to its ban in many countries. Ongoing research is focused on developing alternative insecticides, studying the mechanisms of insecticide resistance, investigating the long-term effects of 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole exposure, and exploring new methods for monitoring and controlling insect populations.

Scientific Research Applications

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has been extensively studied for its insecticidal properties and its effects on non-target organisms and the environment. 4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is highly effective against a wide range of insects, including mosquitoes, flies, and agricultural pests. However, its persistence in the environment and its ability to accumulate in the food chain have raised concerns about its impact on wildlife and human health.

properties

IUPAC Name

4-chloro-1-(2-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl6N2/c22-13-7-5-11(9-16(13)25)20-19(27)21(12-6-8-14(23)17(26)10-12)29(28-20)18-4-2-1-3-15(18)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNQHFMDXFABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.